N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-(1-phenylethyl)ethanediamide
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Overview
Description
N-[2-(furan-2-yl)-2-hydroxypropyl]-N’-(1-phenylethyl)ethanediamide is a complex organic compound featuring a furan ring, a hydroxypropyl group, and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-N’-(1-phenylethyl)ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of furan-2-carboxaldehyde with a suitable amine to form an intermediate Schiff base, followed by reduction and subsequent reaction with an appropriate diamine under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxypropyl]-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon or sodium borohydride in methanol.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted ethanediamide derivatives depending on the substituent introduced.
Scientific Research Applications
N-[2-(furan-2-yl)-2-hydroxypropyl]-N’-(1-phenylethyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism by which N-[2-(furan-2-yl)-2-hydroxypropyl]-N’-(1-phenylethyl)ethanediamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan ring and hydroxypropyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(furan-2-yl)-3-hydroxypropyl]-N’-(1-phenylethyl)ethanediamide
- N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N’-(1-phenylethyl)ethanediamide
- N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
Uniqueness
N-[2-(furan-2-yl)-2-hydroxypropyl]-N’-(1-phenylethyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a furan ring and a hydroxypropyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-12(13-7-4-3-5-8-13)19-16(21)15(20)18-11-17(2,22)14-9-6-10-23-14/h3-10,12,22H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVJRVQMWJWSIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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